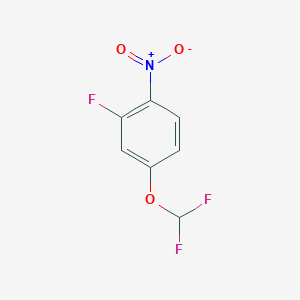

4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene

CAS No.: 1214336-83-0

Cat. No.: VC2654040

Molecular Formula: C7H4F3NO3

Molecular Weight: 207.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214336-83-0 |

|---|---|

| Molecular Formula | C7H4F3NO3 |

| Molecular Weight | 207.11 g/mol |

| IUPAC Name | 4-(difluoromethoxy)-2-fluoro-1-nitrobenzene |

| Standard InChI | InChI=1S/C7H4F3NO3/c8-5-3-4(14-7(9)10)1-2-6(5)11(12)13/h1-3,7H |

| Standard InChI Key | IJQVALKYFMLISU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OC(F)F)F)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)F)F)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Structure

4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene features a benzene ring with three functional groups strategically positioned to create a molecule with unique chemical properties. The structural arrangement includes:

-

A nitro group (NO₂) at position 1, which serves as a powerful electron-withdrawing group

-

A fluoro substituent (F) at position 2, providing additional electron-withdrawing character

-

A difluoromethoxy group (OCHF₂) at position 4, which contributes to the compound's lipophilicity

The molecular formula of this compound is C₇H₄F₃NO₃, with a structure that combines both aromatic character and the distinctive properties of its fluorinated substituents.

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be estimated for 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene:

These physical properties demonstrate the compound's relatively high boiling point and moderate melting point, characteristics typical of substituted nitrobenzenes with multiple functional groups.

Spectroscopic Characteristics

The spectroscopic profile of 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene would exhibit distinctive features attributable to its functional groups:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would display a characteristic triplet for the difluoromethoxy proton (OCHF₂) due to coupling with the two fluorine atoms

-

The aromatic region would show complex splitting patterns due to the influence of the fluoro substituent

-

The aromatic protons would appear as distinct signals influenced by both the nitro and fluoro groups

-

-

Infrared (IR) Spectroscopy:

-

Strong absorption bands for the nitro group would appear around 1530-1550 cm⁻¹ and 1345-1385 cm⁻¹

-

C-F stretching vibrations would be observed in the range of 1000-1100 cm⁻¹

-

The difluoromethoxy group would contribute distinctive absorption patterns in the fingerprint region

-

-

Mass Spectrometry:

-

The molecular ion peak would be expected at m/z 207

-

Fragmentation patterns would likely include loss of the nitro and difluoromethoxy groups

-

Synthesis Methods

Water Phase Synthesis Process

One potential route for synthesizing 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene involves a water-phase process similar to that described for related difluoromethoxy nitrobenzene compounds. This method typically employs the following approach:

-

Preparation of an appropriately substituted nitrophenol precursor in an alkaline solution

-

Addition of a phase transfer catalyst such as tetrabutylammonium bromide

-

Reaction with difluorochloromethane at controlled temperatures

-

Isolation and purification of the final product

A representative synthesis procedure based on similar compounds would involve:

-

Dissolving the appropriate fluoronitrophenol (50g) with sodium hydroxide (60-160g) and a phase transfer catalyst (1-5g) in water (375g)

-

Heating the mixture to 40-100°C with continuous stirring

-

Adding difluorochloromethane over a period of several hours

-

Isolating the organic phase, washing with alkali, and purifying via steam distillation

This methodology has demonstrated yields of 46.9-96.3% for various difluoromethoxy nitrobenzene derivatives, suggesting its potential effectiveness for synthesizing 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene .

Alternative Synthetic Approaches

Other potential synthetic routes for this compound might include:

-

Direct fluorination of a methoxy precursor:

-

Starting with 4-methoxy-2-fluoro-1-nitrobenzene

-

Converting the methoxy group to difluoromethoxy using specialized fluorinating agents

-

Purification of the final product

-

-

Nitration of pre-functionalized difluoromethoxyfluorobenzene:

-

Beginning with 4-(difluoromethoxy)-2-fluorobenzene

-

Performing selective nitration at position 1

-

Isolation of the target compound

-

These alternative approaches would require careful control of reaction conditions to ensure regioselectivity and minimize side product formation.

Chemical Reactivity

Reactivity of Functional Groups

The chemical behavior of 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene is dominated by the interplay of its three functional groups:

Characteristic Reactions

Based on the reactivity patterns of similar fluorinated nitrobenzenes, 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene would likely undergo several characteristic reactions:

-

Nucleophilic Aromatic Substitution:

-

Reduction of the Nitro Group:

-

Conversion to an amino group using various reducing agents (H₂/Pd, Fe/AcOH, SnCl₂)

-

Formation of hydroxylamine intermediates under controlled reduction conditions

-

Potential for subsequent transformations of the resulting amine

-

-

Coupling Reactions:

-

Following reduction of the nitro group, the resulting amine could participate in various coupling reactions

-

Diazotization followed by coupling with aromatic compounds

-

Potential for amide formation and other nitrogen-based transformations

-

Applications in Research and Industry

Pharmaceutical Intermediates

Fluorinated aromatic compounds like 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene have gained significant importance in pharmaceutical research due to their unique properties:

-

Enhanced metabolic stability provided by the fluorine substituents

-

Improved lipophilicity contributing to better membrane permeability

-

Modified electronic properties affecting binding interactions with biological targets

The strategic positioning of the three functional groups makes this compound potentially valuable as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting conditions where fluorinated drugs have shown efficacy.

Agrochemical Applications

The structural features of 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene suggest potential applications in agrochemical development:

-

Pesticide and herbicide development, where fluorinated compounds often demonstrate enhanced persistence and efficacy

-

Plant growth regulators, where the specific arrangement of functional groups may interact with biological targets

-

Fungicidal agents, leveraging the unique electronic properties of the molecule

The difluoromethoxy group in particular has been utilized in various agrochemical compounds to enhance stability and bioactivity.

Synthetic Building Blocks

As a functionalized aromatic compound, 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene could serve as a valuable building block in organic synthesis:

-

The nitro group provides a handle for further transformations

-

The fluorine atom can participate in metal-catalyzed coupling reactions

-

The difluoromethoxy group offers unique electronic and steric properties

These features make the compound potentially useful in the construction of more complex molecular architectures for various applications.

Biological Activity

Structure-Activity Relationships

The biological activity of 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene would be influenced by several structural factors:

-

The nitro group typically serves as a hydrogen bond acceptor and can interact with positively charged amino acid residues in proteins

-

The fluoro substituent can participate in hydrogen bonding interactions and influence the electronic distribution within the molecule

-

The difluoromethoxy group contributes to lipophilicity and may enhance binding to hydrophobic pockets in biological targets

These structural features collectively determine the compound's ability to interact with biological systems and exert pharmacological effects.

Comparison with Similar Compounds

Structural Comparisons

The following table compares 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene with structurally related compounds:

Property Comparisons

Reactivity Comparisons

The reactivity of these compounds varies based on their structural differences:

-

4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene would likely be more reactive toward nucleophilic aromatic substitution compared to 4-(Difluoromethoxy)nitrobenzene due to the additional activating effect of the fluoro substituent.

-

Compared to 1-Fluoro-2-methoxy-4-nitrobenzene, the difluoromethoxy group would confer different electronic properties, potentially altering the compound's reactivity and selectivity in various transformations.

-

The specific arrangement of substituents in each compound would influence the regioselectivity of reactions, particularly nucleophilic aromatic substitution processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume